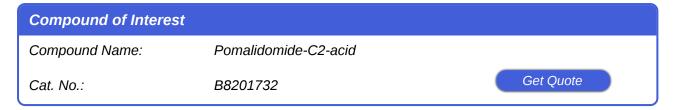


Preparing and Storing Pomalidomide-C2-acid Stock Solutions: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation and storage of **Pomalidomide-C2-acid** stock solutions, a critical step for ensuring reproducibility and accuracy in research and drug development applications. **Pomalidomide-C2-acid** is a functionalized derivative of Pomalidomide, a potent immunomodulatory agent. As a derivative, it is often utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).

Physicochemical Properties and Solubility

Proper handling and storage of **Pomalidomide-C2-acid** are paramount to maintaining its integrity and activity. The following table summarizes its key physicochemical properties.



Property	Value	Source
CAS Number	2225940-46-3	[1][2]
Appearance	Off-white to yellow solid powder	[1]
Molecular Formula	C15H13N3O6	
Molecular Weight	345.28 g/mol	_
Solubility in DMSO	50 mg/mL (144.80 mM)	[1]

Note: The use of ultrasonic treatment may be necessary to achieve the specified solubility in DMSO. It is also recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic[1].

Recommended Solvents and Storage Conditions

The choice of solvent and storage conditions directly impacts the stability and shelf-life of **Pomalidomide-C2-acid** stock solutions.

Parameter	Recommendation	Source
Recommended Solvent	Dimethyl Sulfoxide (DMSO)	
Storage of Solid Compound	-20°C	_
Storage of Stock Solution	-80°C for up to 6 months; -20°C for up to 1 month	

Note: For optimal stability of the stock solution, it is advisable to store it under a nitrogen atmosphere and protected from moisture. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Pomalidomide-C2-acid Stock Solution in DMSO

Methodological & Application





This protocol describes the preparation of a 10 mM stock solution of **Pomalidomide-C2-acid** in DMSO.

Materials:

- Pomalidomide-C2-acid (solid powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene or glass vials
- Calibrated analytical balance
- · Ultrasonic water bath
- Vortex mixer
- · Pipettes and sterile filter tips

Procedure:

- Equilibration: Allow the vial of **Pomalidomide-C2-acid** powder to equilibrate to room temperature before opening to prevent condensation of moisture.
- Weighing: Accurately weigh the desired amount of Pomalidomide-C2-acid powder in a sterile vial. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.45 mg of the compound.
- Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the Pomalidomide-C2-acid powder. For a 10 mM solution, if you weighed 3.45 mg, you would add 1 mL of DMSO.
- Dissolution:
 - Vortex the mixture thoroughly for 1-2 minutes.
 - If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.

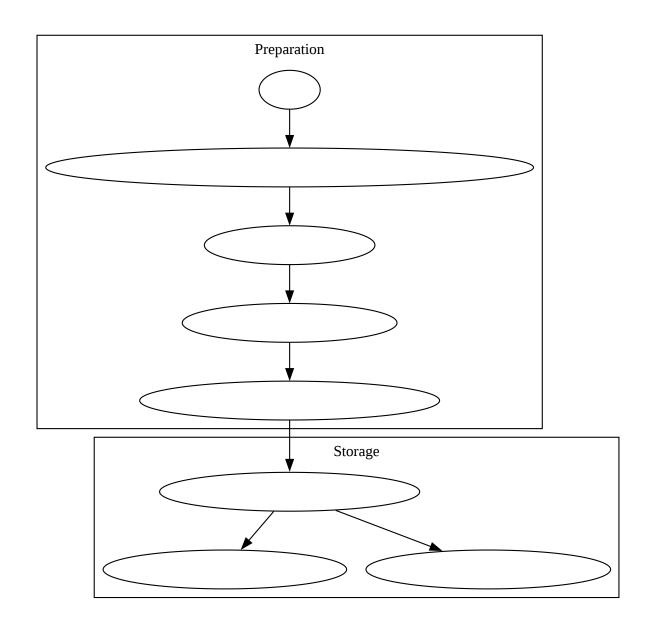






- Aliquoting and Storage:
 - Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile vials to minimize freeze-thaw cycles.
 - Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).





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Caption: Workflow for preparing and storing **Pomalidomide-C2-acid** stock solutions.

Mechanism of Action: Pomalidomide Signaling Pathway

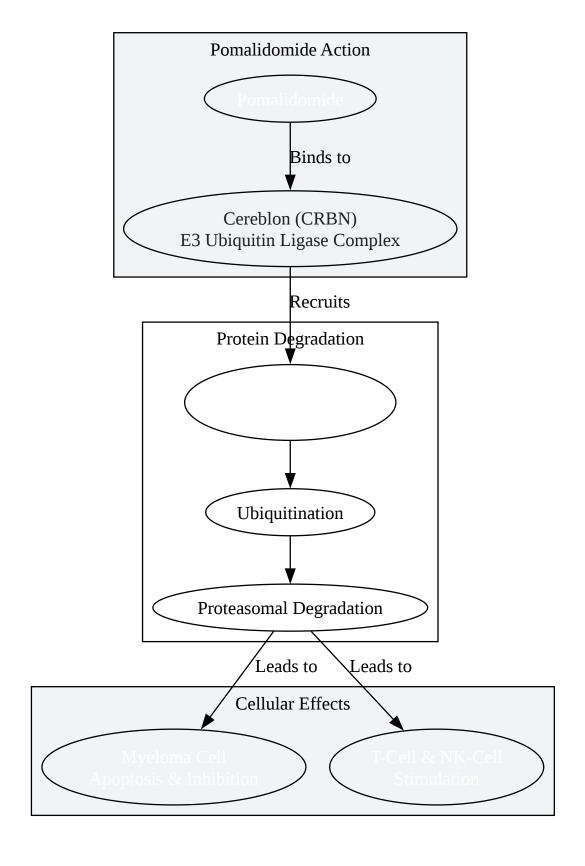


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Pomalidomide, and by extension its derivatives like **Pomalidomide-C2-acid**, exerts its therapeutic effects by modulating the activity of the E3 ubiquitin ligase Cereblon (CRBN). This interaction leads to the targeted degradation of specific substrate proteins, primarily the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors results in both direct anti-proliferative and apoptotic effects on cancer cells, as well as immunomodulatory effects through the stimulation of T-cells and Natural Killer (NK) cells.





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Caption: Pomalidomide binds to Cereblon, leading to the degradation of Ikaros and Aiolos.



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